BB-22

Beschreibung

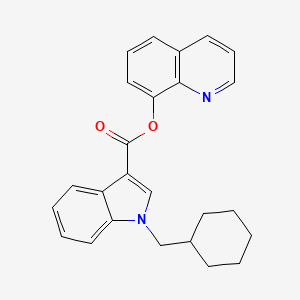

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYGTJXOHOGQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856801 | |

| Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-42-8 | |

| Record name | 8-Quinolinyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | QUCHIC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUCHIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUD4ZLB25R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of QUCHIC (BB-22)

For Researchers, Scientists, and Drug Development Professionals

Abstract

QUCHIC (1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester), also known as BB-22, is a potent synthetic cannabinoid that has been identified in recreational drug markets. This technical guide provides a comprehensive overview of its mechanism of action at the molecular level, tailored for an audience in research and drug development. This compound primarily functions as a high-affinity, high-efficacy agonist at the cannabinoid type 1 (CB1) receptor. This interaction initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled protein receptors, leading to the modulation of various downstream effectors and ultimately producing its physiological and psychoactive effects. This document summarizes the available quantitative data, details the experimental protocols used to characterize this compound, and provides visualizations of the core signaling pathways.

Core Mechanism of Action: CB1 Receptor Agonism

The primary molecular target of QUCHIC (this compound) is the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This compound acts as a direct agonist at this receptor, meaning it binds to and activates the receptor, mimicking the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). The activation of the CB1 receptor by this compound is the foundational event for its pharmacological activity. In vivo studies in mice have demonstrated that the physiological and behavioral effects of this compound, such as impaired motor and sensorimotor responses, are completely blocked by pre-treatment with a selective CB1 receptor antagonist, confirming a CB1 receptor-mediated mechanism of action.[1]

Quantitative Pharmacological Data

The potency and efficacy of this compound at the CB1 receptor have been quantified through in vitro pharmacological assays. These studies reveal that this compound is a highly potent and efficacious agonist, significantly more so than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 0.11 nM | CB1 | Rat | De Luca et al., 2016 |

| Functional Potency (EC50) | 2.9 nM | CB1 | Rat | De Luca et al., 2016 |

| Functional Efficacy (Emax) | 217% (relative to JWH-018) | CB1 | Rat | De Luca et al., 2016 |

Table 1: Quantitative pharmacological parameters of QUCHIC (this compound) at the CB1 receptor.

Downstream Signaling Pathways

As a potent CB1 receptor agonist, QUCHIC (this compound) is expected to activate the canonical signaling pathways associated with this Gi/o-coupled receptor. While specific studies detailing the downstream effects of this compound are limited, its demonstrated high efficacy in G-protein activation assays suggests robust engagement of these cascades.

G-Protein Coupling and Second Messenger Modulation

Upon binding of this compound, the CB1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates the activity of several ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it inhibits voltage-gated N-type and P/Q-type calcium channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability and neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CB1 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through various mechanisms, including signaling via the Gβγ subunit and transactivation of receptor tyrosine kinases. ERK activation influences a wide range of cellular processes, including gene expression and regulation of cell survival.

Experimental Protocols

The characterization of QUCHIC (this compound) relies on established in vitro pharmacological assays. The following are detailed methodologies representative of those used to determine the binding affinity and functional activity of synthetic cannabinoids.

Radioligand Competition Binding Assay (for Ki Determination)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Cerebral cortex homogenates from rats are prepared in a buffer solution. The protein concentration is determined using a standard method like the Bradford assay.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Incubation: In assay tubes, a fixed amount of membrane protein (e.g., 20 µg) is incubated with a fixed concentration of a high-affinity CB1 radioligand (e.g., 0.2 nM [³H]CP55,940) and varying concentrations of unlabeled this compound.

-

Non-specific Binding: A set of tubes containing a high concentration of a known CB1 agonist (e.g., 10 µM WIN55,212-2) is included to determine non-specific binding.

-

Reaction: The reaction is carried out at 30°C for 90 minutes.

-

Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay (for EC50 and Emax Determination)

This assay measures the functional activation of G-proteins by an agonist. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the degree of receptor activation.

Methodology:

-

Membrane Preparation: As described for the binding assay, membranes from CB1-expressing cells or tissues are prepared.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.

-

Incubation: Membranes (e.g., 10-20 µg protein) are pre-incubated with GDP (e.g., 30 µM) and varying concentrations of this compound for 15 minutes at 30°C.

-

Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05 nM). The incubation continues for an additional 60 minutes at 30°C.

-

Basal and Non-specific Binding: Basal activity is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, as described above.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated binding is calculated by subtracting the basal binding. The data are plotted as a function of agonist concentration and fitted with a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist, often expressed as a percentage of the response to a standard full agonist).

Conclusion

QUCHIC (this compound) is a synthetic cannabinoid that exerts its effects through a well-defined mechanism of action: potent agonism at the CB1 receptor. Its sub-nanomolar binding affinity and high functional efficacy lead to robust activation of Gi/o-protein signaling cascades. This results in the inhibition of adenylyl cyclase, modulation of key ion channels, and stimulation of the MAPK pathway, collectively depressing neuronal excitability and neurotransmitter release. The in-depth understanding of this mechanism is critical for the fields of pharmacology, toxicology, and drug development, as it provides a molecular basis for its physiological effects and potential for adverse events. The quantitative data and experimental approaches outlined in this guide serve as a foundational resource for professionals engaged in the study of novel psychoactive substances.

References

BB-22: A Comprehensive Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BB-22, also known as QUCHIC, is a potent synthetic cannabinoid receptor agonist. This technical guide provides a detailed overview of its pharmacological and toxicological profile based on currently available data. This compound exhibits high affinity for and potent activation of the cannabinoid type 1 (CB1) receptor, which is responsible for its psychoactive effects. Its metabolism in humans has been characterized, revealing several metabolites, with the 3-carboxyindole derivative being a major product. While detailed toxicological studies are limited, the high potency of this compound suggests a significant potential for adverse effects, consistent with other synthetic cannabinoids. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and provides visual representations of its mechanism of action and analytical workflows.

Pharmacology

Mechanism of Action

This compound is an analog of the synthetic cannabinoid JWH 018 and exerts its effects primarily through the activation of cannabinoid receptors.[1] It acts as a full agonist at the CB1 and CB2 receptors.[2] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral immune system.

Receptor Binding and Functional Activity

In vitro studies have demonstrated that this compound binds to both CB1 and CB2 receptors with high affinity. It is a potent activator of the CB1 receptor, showing higher efficacy than the well-known synthetic cannabinoid JWH-018.

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 0.11 nM | Rat CB1 | |

| 0.217 nM | Human CB1 | [2] | |

| 0.338 nM | Human CB2 | [2] | |

| Functional Activity (CB1) | |||

| EC50 | 2.9 nM | Rat CB1 | |

| Emax | 217% (relative to JWH-018) | Rat CB1 |

In Vivo Pharmacology

In vivo studies in animal models have confirmed the potent, CB1 receptor-mediated effects of this compound. Administration in mice has been shown to induce a range of physiological and behavioral changes, including alterations in motor responses, a decrease in core body temperature, and changes in the nociceptive threshold.

Pharmacokinetics and Metabolism

Metabolism in Human Hepatocytes

The metabolism of this compound has been investigated using human hepatocytes, a reliable in vitro model for predicting human drug metabolism.[3][4] These studies have identified several phase I and phase II metabolites. The primary metabolic pathway involves the hydrolysis of the ester linkage, leading to the formation of this compound 3-carboxyindole.[3][4] Further metabolism occurs through hydroxylation of the indole (B1671886) ring and the cyclohexylmethyl group, followed by glucuronidation.[3][4]

Ten metabolites have been identified in human hepatocyte incubations.[3][4] The major metabolites recommended for monitoring this compound intake are this compound 3-carboxyindole and two of its hydroxycyclohexylmethyl isomers.[3][4] It is important to note that this compound 3-carboxyindole is not specific to this compound, as it is also a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[3][4]

Pharmacological Activity of Metabolites

The physiological and toxicological properties of the metabolites of this compound, including the major metabolite this compound 3-carboxyindole, are not yet fully characterized.[5] Further research is needed to determine if these metabolites contribute to the overall pharmacological and toxicological effects of this compound.

Toxicology

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain homogenates for CB1).

-

Incubation: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-protein coupled receptors like the CB1 receptor.

Principle: Upon agonist binding, the CB1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of bound [³⁵S]GTPγS is a measure of receptor activation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared.

-

Incubation: The membranes are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of GDP and a constant concentration of [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and the protein-bound [³⁵S]GTPγS is separated from the unbound radioligand by filtration.

-

Quantification: The radioactivity retained on the filters is quantified by scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

In Vitro Metabolism Using Human Hepatocytes

This method is used to identify the metabolic pathways of a compound in humans.

Principle: Cryopreserved or fresh human hepatocytes, which contain a full complement of drug-metabolizing enzymes, are incubated with the test compound. The resulting metabolites are then identified using analytical techniques.

Methodology:

-

Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured according to established protocols.

-

Incubation: The cultured hepatocytes are incubated with the test compound (e.g., 10 µmol/L this compound) for a specified period (e.g., 3 hours).[3][4]

-

Sample Preparation: After incubation, the cells and supernatant are collected and processed to extract the parent compound and its metabolites.

-

Analytical Detection: The extracts are analyzed using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.[3][4]

-

Data Analysis: Data processing software is used to identify potential metabolites by comparing the mass spectra of the samples with and without the test compound.

Mandatory Visualizations

Caption: Signaling pathway of this compound at the CB1 receptor.

References

- 1. Rodenticide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiotoxicity assessment in breast cancer patients: is it straining? - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid 8-Quinolinyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester, a synthetic cannabinoid also known as QUCHIC or BB-22. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, followed by its esterification with 8-hydroxyquinoline (B1678124). This document details the experimental protocols, relevant quantitative data, and a visual representation of the synthesis workflow.

Stage 1: Synthesis of 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid

This stage involves a two-step process: the N-alkylation of an indole-3-carboxylate (B1236618) ester followed by the hydrolysis of the ester to the corresponding carboxylic acid.

Step 1.1: N-Alkylation of Ethyl Indole-3-carboxylate

The first step is the N-alkylation of a commercially available indole-3-carboxylate, such as ethyl indole-3-carboxylate, with cyclohexylmethyl bromide. This reaction introduces the cyclohexylmethyl group at the nitrogen atom of the indole (B1671886) ring.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl indole-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.2 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add cyclohexylmethyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product, ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, can be purified by column chromatography on silica (B1680970) gel.

Step 1.2: Hydrolysis of Ethyl 1-(Cyclohexylmethyl)-1H-indole-3-carboxylate

The second step is the hydrolysis of the ester group to a carboxylic acid. This is typically achieved by saponification using a base.

Experimental Protocol:

-

Reaction Setup: Dissolve the ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (1 equivalent) in a mixture of a suitable organic solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) and an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH, 2-3 equivalents) or lithium hydroxide (LiOH).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The precipitated product, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Esterification of 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid with 8-Hydroxyquinoline

The final stage of the synthesis is the esterification of the prepared carboxylic acid with 8-hydroxyquinoline to yield the target molecule. A mild and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent and a catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (1 equivalent) and 8-hydroxyquinoline (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 equivalents).

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise with stirring.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute HCl, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester, is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Reactants | Product | Typical Yield (%) |

| 1.1 | Ethyl indole-3-carboxylate, Cyclohexylmethyl bromide | Ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | 70-85 |

| 1.2 | Ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | 85-95 |

| 2 | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid, 8-Hydroxyquinoline | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester | 60-75 |

Synthesis Workflow Diagram

BB-22 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22 (QUCHIC or 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has garnered significant interest within the scientific community due to its high affinity for cannabinoid receptors. As a full agonist at both CB1 and CB2 receptors, this compound serves as a valuable tool for investigating the endocannabinoid system. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of its downstream signaling pathways.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for human cannabinoid receptors CB1 and CB2 has been determined through various in vitro studies. The data consistently demonstrates that this compound is a high-affinity ligand for both receptor subtypes.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | CB1 | 0.217 nM | [1] |

| This compound | CB2 | 0.338 nM | [1] |

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experiments: a radioligand displacement binding assay to determine binding affinity (Ki) and a [³⁵S]GTPγS binding assay to assess functional agonism.

Radioligand Displacement Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the cannabinoid receptors, allowing for the determination of its binding affinity.

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand ([³H]CP55,940, typically at its Kd concentration), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated 96-well filter plates. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an indicator of receptor activation.

Materials:

-

Membrane Preparations: Cell membranes expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS: Radiolabeled guanine (B1146940) nucleotide analog.

-

GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Filtration and Scintillation Counting materials as described above.

Procedure:

-

Membrane and Reagent Preparation: Prepare membrane homogenates as described for the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and the test compound (this compound) in assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the membranes with GDP for 15-30 minutes on ice to allow for the dissociation of any bound GTP.

-

Assay Initiation: Add the assay buffer containing [³⁵S]GTPγS and varying concentrations of the test compound (this compound) to the wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: The data are typically expressed as a percentage of the maximal stimulation produced by a standard full agonist. The EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values for this compound are determined by non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflow of the experimental procedures described above.

Radioligand Displacement Assay Workflow

[³⁵S]GTPγS Binding Assay Workflow

CB1/CB2 Receptor Signaling Pathway

References

In Vitro and In Vivo Effects of BB-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22, also known by its chemical name quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate and the synonym QUCHIC, is a synthetic cannabinoid that has been the subject of research to understand its pharmacological and toxicological profile.[1][2][3] As an analog of JWH 018, this compound is structurally distinct due to the replacement of the naphthalene (B1677914) group with an 8-hydroxyquinoline (B1678124) moiety.[3] This guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound, its mechanism of action, and detailed experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its effects primarily as a potent, full agonist at the cannabinoid receptor type 1 (CB1).[4][5] The CB1 receptor is a G protein-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[5][6] The high affinity and efficacy of this compound at the CB1 receptor are responsible for its profound psychoactive effects observed in preclinical models.[4][5] The in vivo effects of this compound are largely preventable by pretreatment with a selective CB1 receptor antagonist, confirming its CB1-mediated action.[1][2]

Signaling Pathway of this compound at the CB1 Receptor

Caption: Canonical signaling pathway of this compound via CB1 receptor activation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Compound | Receptor | Ki (nM) | EC50 (nM) | Efficacy (Emax, % vs. JWH-018) | Source |

| This compound | CB1 | 0.11 | 2.9 | 217% | [4][5] |

| 5F-PB-22 | CB1 | 0.13 | 3.7 | 203% | [4] |

| JWH-018 | CB1 | 3.38 | 20.2 | 163% | [4] |

Note: Competition binding experiments were performed on rat cerebral cortex homogenates for Ki values and CB1-induced [35S]GTPγS binding for EC50 and Emax values.[4]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data

| Species | Matrix | Compound | Concentration/Dose | Effect | Source |

| Human | Serum | This compound | 149 and 6680 pg/mL (in two cases) | Detected in drug abusers | [1] |

| Human | Serum | This compound 3-carboxyindole | 0.755 and 38.0 ng/mL (in two cases) | Major metabolite detected | [1] |

| Human | Urine | This compound | 5.64, 5.52, and 6.92 pg/mL (in three cases) | Detected in drug abusers | [1] |

| Human | Urine | This compound 3-carboxyindole | 0.131, 21.4, and 5.15 ng/mL (in three cases) | Major metabolite detected | [1] |

| Mouse (CD-1, male) | N/A | This compound | 0.001-6 mg/kg | Impaired sensorimotor and motor responses, core temperature, breath rate, and nociceptive threshold | [1][2] |

| Mouse | N/A | This compound | 0.003-0.01 mg/kg (i.v.) | Increased dopamine (B1211576) in nucleus accumbens shell | [4] |

Experimental Protocols

In Vitro Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Methodology:

-

Preparation of Membranes: Membranes from cells expressing human or murine CB1 and CB2 receptors, or from rat cerebral cortex homogenates, are prepared.

-

Incubation: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity (potency and efficacy) of this compound as a CB1 receptor agonist.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor or from brain tissue are prepared.

-

Incubation: Membranes are incubated in the presence of GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Reaction Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate bound from unbound [35S]GTPγS.

-

Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins is quantified.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values.

In Vivo Cannabinoid Tetrad Assay in Mice

Objective: To assess the in vivo cannabimimetic effects of this compound.

Methodology:

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses.[1][2] A vehicle control group is included.

-

Behavioral and Physiological Measurements: At specific time points after administration, the following are measured:

-

Locomotor Activity: Assessed in an open-field arena.

-

Catalepsy: Measured by the time the mouse remains immobile on an elevated bar.

-

Analgesia: Evaluated using a hot plate or tail-flick test.

-

Hypothermia: Core body temperature is measured using a rectal probe.

-

Experimental Workflow for In Vivo Studiesdot

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral and binding studies on the quinolinyl ester indoles 5F-PB22 (5F-QUPIC) and this compound (QUCHIC) in the mouse model [sfera.unife.it]

- 3. caymanchem.com [caymanchem.com]

- 4. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: this compound, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medsci.org [medsci.org]

Pharmacokinetics of BB-22 in Animal Models: A Technical Overview

Introduction: BB-22, also known by its chemical name quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC), is a potent synthetic cannabinoid.[1] Its abuse has been linked to severe intoxications and fatalities, prompting significant interest in its pharmacological and toxicological properties.[1] Understanding the pharmacokinetic profile of this compound is crucial for predicting its duration of action, potential for accumulation, and for the development of effective countermeasures in cases of overdose. This technical guide synthesizes the available, albeit limited, public information on the pharmacokinetics and metabolism of this compound, primarily drawing from in vitro human metabolism studies and in vivo studies in mice. Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC in standard animal models are not yet widely published.

In Vivo Pharmacodynamic Studies in Mice

While detailed pharmacokinetic data is scarce, in vivo studies in CD-1 male mice have shed light on the potent effects of this compound. Acute systemic administration of this compound at doses ranging from 0.001 to 6 mg/kg resulted in significant impairment of sensorimotor and motor responses, a decrease in core temperature and breath rate, and a reduced nociceptive threshold.[1] These effects were fully preventable by pre-treatment with a selective cannabinoid CB1 receptor antagonist, AM-251, indicating a CB1 receptor-mediated mechanism of action.[1]

Table 1: Dosing and Effects of this compound in CD-1 Male Mice

| Parameter | Value | Reference |

| Animal Model | CD-1 Male Mice | [1] |

| Doses Administered | 0.001 - 6 mg/kg (systemic) | [1] |

| Observed Effects | Impaired sensorimotor and motor responses, decreased core temperature and breath rate, reduced nociceptive threshold | [1] |

| Antagonist | AM-251 (6 mg/kg) | [1] |

Metabolism of this compound

The metabolic fate of this compound has been investigated using cryopreserved human hepatocytes.[2] These studies are critical for identifying the primary metabolites that can serve as biomarkers for this compound intake. The main biotransformation pathway for this compound is the hydrolysis of the ester linkage, leading to the loss of the quinolinyl side-chain.[2] This is followed by further hydroxylation of the indole (B1671886) or cyclohexylmethyl moieties and subsequent glucuronidation.[2]

Table 2: Major Metabolites of this compound Identified in Human Hepatocytes

| Metabolite | Biotransformation Pathway | Reference |

| This compound 3-carboxyindole | Ester hydrolysis | [2] |

| This compound 3-carboxyindole-hydroxycyclohexylmethyl isomers | Ester hydrolysis followed by hydroxylation | [2] |

| Other hydroxylated and glucuronidated metabolites | Further phase I and phase II metabolism | [2] |

It is important to note that this compound 3-carboxyindole is not a specific biomarker for this compound, as it has also been identified as a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[2]

Below is a diagram illustrating the primary metabolic pathway of this compound.

Caption: Metabolic pathway of this compound.

Quantitative Data from Human Samples

While not from controlled animal pharmacokinetic studies, data from the analysis of authentic human serum and urine samples provide an indication of the concentrations of this compound and its primary metabolite observed in cases of use.

Table 3: Concentrations of this compound and its Metabolite in Human Biological Samples

| Sample Type | Analyte | Concentration Range | Reference |

| Serum | This compound | 149 - 6680 pg/mL | [3] |

| Serum | This compound 3-carboxyindole | 0.755 - 38.0 ng/mL | [3] |

| Urine | This compound | 5.52 - 6.92 pg/mL | [3] |

| Urine | This compound 3-carboxyindole | 0.131 - 21.4 ng/mL | [3] |

Experimental Protocols

Human Hepatocyte Metabolism Study

The following provides a summary of the experimental protocol used to investigate the metabolism of this compound in human hepatocytes.[2]

-

Test System: Cryopreserved human hepatocytes.

-

Incubation: 10 μmol/L of this compound was incubated with the hepatocytes for 3 hours.

-

Sample Preparation: Samples were analyzed after hydrolysis of potential glucuronide conjugates.

-

Analytical Method: Liquid chromatography with a biphenyl (B1667301) column coupled to high-resolution mass spectrometry.

-

Data Analysis: Data mining software was utilized to identify and characterize metabolites.

Below is a workflow diagram for the human hepatocyte metabolism study.

Caption: Experimental workflow for this compound metabolism study.

Conclusion

The current body of public scientific literature lacks comprehensive pharmacokinetic studies of this compound in animal models. The available data primarily focuses on its potent in vivo pharmacodynamic effects in mice and its metabolic pathways as determined by in vitro human hepatocyte studies. While these studies provide valuable insights into the bioactivity and biotransformation of this compound, further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models. Such studies are essential for a complete understanding of its toxicity and for the development of effective clinical interventions. Researchers in drug development and toxicology are encouraged to pursue these critical knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of BB-22 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacology, and analytical methodologies for the synthetic cannabinoid BB-22 (also known as QUCHIC) and its notable analogues, PB-22 and 5F-PB-22. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and forensic analysis.

Core Chemical and Pharmacological Properties

This compound and its analogues are potent synthetic cannabinoids that have been identified in illicit drug markets. Structurally, they are characterized by an indole (B1671886) core linked to a quinoline (B57606) moiety via an ester functional group, a departure from the more common ketone or amide linkers seen in other synthetic cannabinoid families like JWH-018.[1][2] This structural uniqueness influences their chemical properties and interaction with cannabinoid receptors.

Comparative Data of this compound and Analogues

The following table summarizes the key chemical and pharmacological data for this compound, PB-22, and 5F-PB-22 to facilitate a comparative analysis.

| Property | This compound (QUCHIC) | PB-22 (QUPIC) | 5F-PB-22 (5F-QUPIC) |

| IUPAC Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester[1] | 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester[2] | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester[3] |

| Molecular Formula | C₂₅H₂₄N₂O₂[1] | C₂₃H₂₂N₂O₂[2] | C₂₃H₂₁FN₂O₂[3] |

| Molecular Weight | 384.48 g/mol [1] | 358.44 g/mol [2] | 376.43 g/mol [3] |

| Melting Point | Not reported | Not reported | 117.4 °C[4] |

| Solubility | DMF: ~16 mg/mL; DMSO: ~11 mg/mL; DMF:PBS (1:3, pH 7.2): ~0.25 mg/mL[4] | Not reported | DMF: ~16 mg/mL; DMSO: ~11 mg/mL; DMF:PBS (1:3, pH 7.2): ~0.25 mg/mL[4] |

| CB1 Receptor Affinity (Kᵢ/EC₅₀) | 0.217 nM (Kᵢ)[1] | 5.1 nM (EC₅₀)[2] | 0.468 nM (Kᵢ)[3] |

| CB2 Receptor Affinity (Kᵢ/EC₅₀) | 0.338 nM (Kᵢ)[1] | 37 nM (EC₅₀)[2] | 0.633 nM (Kᵢ)[3] |

Experimental Protocols

This section details the methodologies for the synthesis, receptor binding affinity determination, and analytical detection of this compound and its analogues.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, which is analogous to the synthesis of other quinolinyl ester synthetic cannabinoids.[5][6]

Step 1: N-Alkylation of the Indole Core. The indole-3-carboxylic acid starting material is N-alkylated at the indole nitrogen. This is typically achieved by reacting the indole with a suitable alkyl halide (in the case of this compound, cyclohexylmethyl bromide) in the presence of a base such as sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF).[5]

Step 2: Esterification. The resulting N-alkylated indole-3-carboxylic acid is then converted to its corresponding ester. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like oxalyl chloride or thionyl chloride.[4] The activated acid is then reacted with 8-hydroxyquinoline (B1678124) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) to yield the final product, this compound.[4]

Purification: The crude product is typically purified using column chromatography.[7]

Cannabinoid Receptor Binding Assay (Ki Determination)

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.[8][9][10][11]

Materials:

-

Cell membranes expressing the human cannabinoid receptor of interest (CB1 or CB2).

-

Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[10]

-

Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[10]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known cannabinoid ligand).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Analytical Detection Methods

GC-MS is a widely used technique for the identification of synthetic cannabinoids in seized materials.[12][13] Due to the polar nature of some metabolites, derivatization is often required.[14]

Sample Preparation (with Derivatization): [14]

-

Extraction: Extract the analyte from the sample matrix (e.g., herbal material, biological fluid) using a suitable organic solvent (e.g., methanol, acetone).

-

Hydrolysis (for biological samples): For urine or blood samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates of metabolites.[14][15]

-

Derivatization (Silylation): Evaporate the extract to dryness and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of polar functional groups.[14][16]

GC-MS Instrumental Parameters (Example): [16]

-

Injection Mode: Splitless.

-

Carrier Gas: Helium.

-

Inlet Temperature: 260°C.

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 190°C at 30°C/min, then ramp to 290°C at 5°C/min and hold for 10 minutes.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Scan Range: 40-550 m/z.

This compound Specific Data:

-

Retention Time: Approximately 27.907 min under certain conditions.[17]

-

Key Mass Fragments (m/z): 384 (M+), 240, 158, 144, 129.[17]

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its metabolites in biological fluids.[15][18][19]

Sample Preparation: [15]

-

Extraction: Perform liquid-liquid extraction of the biological sample (e.g., serum, urine) with an organic solvent.

-

Concentration: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the initial mobile phase.

LC-MS/MS Instrumental Parameters (Example): [18][19]

-

LC Column: A C18 or biphenyl (B1667301) column is typically used.[20]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) formate.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP, Orbitrap) is used.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound at the CB1 Receptor

This compound acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a cascade of intracellular signaling events.[21][22][23][24][25]

Caption: this compound activates the CB1 receptor, leading to the inhibition of adenylate cyclase and activation of the MAPK pathway.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver and involves several biotransformations. The major metabolic pathway is ester hydrolysis, followed by oxidation.[20][26]

Caption: The metabolic fate of this compound involves ester hydrolysis, oxidation, and glucuronidation prior to excretion.

Experimental Workflow for this compound Analysis in Urine

This diagram illustrates a typical workflow for the analysis of this compound and its metabolites in a urine sample using LC-MS/MS.

Caption: A standard workflow for the analysis of this compound in urine, from sample preparation to data analysis.

References

- 1. QUCHIC - Wikipedia [en.wikipedia.org]

- 2. PB-22 - Wikipedia [en.wikipedia.org]

- 3. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 4. ecddrepository.org [ecddrepository.org]

- 5. diva-portal.org [diva-portal.org]

- 6. US20100298579A1 - Process for preparing synthetic cannabinoids - Google Patents [patents.google.com]

- 7. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Properties of BB-22: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BB-22 (QUCHIC) is a potent synthetic cannabinoid receptor agonist that has been associated with significant toxicity and adverse health effects. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological properties of this compound. It covers the pharmacodynamics, pharmacokinetics, and available data on the in vitro and in vivo toxic effects of this compound. Detailed experimental methodologies are provided for key assays, and signaling and metabolic pathways are visualized to facilitate a deeper understanding of its biological actions. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with or encountering this and similar novel psychoactive substances.

Introduction

This compound, chemically known as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester, is a synthetic cannabinoid that emerged on the illicit drug market as a component of "Spice" or "K2" products.[1] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which acts as a partial agonist at cannabinoid receptors, this compound is a potent, full agonist, a characteristic believed to contribute to its enhanced toxicity.[2][3] Numerous reports have linked the use of synthetic cannabinoids like this compound to severe adverse events, including seizures, psychosis, cardiotoxicity, and fatalities.[3][4] A thorough understanding of the toxicological profile of this compound is therefore crucial for the clinical management of intoxications, forensic investigations, and the development of potential therapeutic interventions.

Pharmacodynamics

The primary mechanism of action of this compound is its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.

Receptor Binding Affinity

This compound exhibits a high binding affinity for the CB1 receptor, significantly greater than that of Δ⁹-THC.[2] This high affinity contributes to its high potency. Quantitative data on the receptor binding affinity of this compound are summarized in the table below.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (nM) | Reference |

| This compound | CB1 | 0.11 - 0.217 | [2] |

| This compound | CB2 | 0.338 | [2] |

Agonist Activity

This compound acts as a full and potent agonist at the CB1 receptor.[2] Its efficacy (Emax) has been shown to be greater than that of the well-characterized synthetic cannabinoid JWH-018.[4] The agonist activity of this compound leads to the activation of intracellular signaling cascades.

Table 2: CB1 Receptor Agonist Activity of this compound

| Compound | Parameter | Value | Reference |

| This compound | EC50 | 2.9 nM | [4] |

| This compound | Emax | 217% (relative to JWH-018) | [4] |

Signaling Pathway

Upon binding to the CB1 receptor, this compound activates the associated Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. This signaling cascade ultimately alters neuronal excitability.

Pharmacokinetics and Metabolism

The metabolism of this compound is extensive and plays a significant role in its toxicological profile.

In Vitro Metabolism

Studies using human hepatocytes have shown that this compound is rapidly and extensively metabolized.[5] The primary metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of this compound 3-carboxyindole.[5] This major metabolite can be further hydroxylated.[6] The enzyme primarily responsible for the initial hydrolysis is carboxylesterase 1 (CES1).[7]

Table 3: Major Metabolites of this compound Identified in Human Hepatocytes

| Metabolite | Biotransformation |

| This compound 3-carboxyindole | Ester hydrolysis |

| Hydroxylated this compound 3-carboxyindole | Ester hydrolysis followed by hydroxylation |

| Monohydroxylated this compound | Hydroxylation |

| Dihydroxylated this compound | Dihydroxylation |

| N-dealkylated this compound | N-dealkylation |

| Glucuronidated metabolites | Glucuronidation of hydroxylated metabolites |

Metabolic Pathway

The metabolic breakdown of this compound involves several key enzymatic reactions, primarily occurring in the liver.

In Vitro Toxicity

Limited data is available specifically on the in vitro toxicity of this compound. However, studies on other synthetic cannabinoids suggest potential for cytotoxicity.

Cytotoxicity

While specific studies on this compound are lacking, research on other synthetic cannabinoids has demonstrated cytotoxic effects in various cell lines, including neuronal and hepatic cells. The mechanisms often involve the induction of apoptosis and oxidative stress. Further research is warranted to specifically evaluate the cytotoxic potential of this compound and its metabolites.

In Vivo Toxicity

There is a notable absence of formal in vivo toxicological studies of this compound in animal models. The available information is primarily derived from human case reports of intoxication and post-mortem analyses.

Human Intoxication

Clinical reports from individuals intoxicated with products containing this compound and other synthetic cannabinoids describe a range of severe adverse effects, including:

-

Neurological: Seizures, agitation, confusion, paranoia, hallucinations, and psychosis.[4]

-

Cardiovascular: Tachycardia, hypertension, and in some cases, myocardial infarction and stroke.[3]

-

Gastrointestinal: Nausea and vomiting.[4]

-

Other: Acute kidney injury.[8]

Post-Mortem Findings

Post-mortem toxicological analyses have detected this compound and its metabolites in fatalities.[6] However, due to the frequent co-ingestion of other substances, directly attributing the cause of death solely to this compound is often challenging. The concentrations of this compound in post-mortem blood samples are often in the low nanogram per milliliter range, reflecting its high potency.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the toxicological assessment of this compound.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing cannabinoid receptors (e.g., rat brain tissue or CHO cells transfected with human CB1/CB2 receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled cannabinoid agonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Agonist Activity

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing CB1 receptors as described in the receptor binding assay protocol.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of this compound, a fixed concentration of GDP (e.g., 30 µM), and [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the assay, filter, wash, and quantify the radioactivity as described for the receptor binding assay.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding as a function of the this compound concentration. Determine the EC₅₀ (concentration producing 50% of the maximal effect) and the Emax (maximal effect) from the resulting dose-response curve using non-linear regression analysis.

In Vitro Metabolism in Human Hepatocytes

Protocol:

-

Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes in appropriate culture plates and allow them to attach.

-

Incubation: Treat the hepatocytes with a solution of this compound (e.g., 10 µM in culture medium) and incubate at 37°C in a humidified incubator for a specified time (e.g., 3 hours).

-

Sample Collection and Quenching: At the end of the incubation, terminate the metabolic activity by adding a cold organic solvent such as acetonitrile.

-

Extraction: Scrape the cells, vortex, and centrifuge to pellet the protein and cellular debris. Collect the supernatant containing the parent drug and its metabolites.

-

Analysis by LC-HRMS: Evaporate the supernatant to dryness and reconstitute in a suitable solvent. Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Metabolite Identification: Process the acquired data using specialized software to identify potential metabolites based on their accurate mass, retention time, and fragmentation patterns compared to a control sample.

Conclusion

This compound is a highly potent synthetic cannabinoid with a complex toxicological profile characterized by high affinity and full agonist activity at cannabinoid receptors, and extensive metabolism. The available data, primarily from in vitro studies and human case reports, indicate a significant potential for severe and life-threatening toxicity. A critical gap in the current knowledge is the lack of controlled in vivo studies to systematically evaluate its toxicological properties. Further research, including detailed in vivo toxicity studies and investigation into the pharmacological activity of its metabolites, is essential for a complete understanding of the risks associated with this compound and for the development of effective clinical and forensic responses to the ongoing public health threat posed by synthetic cannabinoids.

References

- 1. OUH - Postmortem toxicology [ous-research.no]

- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the many faces of synthetic cannabinoid toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiovascular effects of β-blockade in a sheep model of severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolite Identification and Profiling of BB-22

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22 (QUCHIC) is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic toxicology and drug development. Understanding its metabolic fate is crucial for identifying biomarkers of exposure, assessing its pharmacokinetic profile, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolite identification and profiling, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways.

Metabolic Profile of this compound

The metabolism of this compound primarily occurs in the liver and involves a series of Phase I and Phase II biotransformations. The major metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of this compound 3-carboxyindole. This primary metabolite can then undergo further modifications, including hydroxylation and glucuronidation.

Identified Metabolites

Several metabolites of this compound have been identified in both in vitro and in vivo studies. The key metabolites include:

-

This compound 3-carboxyindole: The product of ester hydrolysis and the most abundant metabolite.

-

Monohydroxylated this compound: Metabolites where a hydroxyl group is added to the this compound structure.

-

This compound 3-carboxyindole-hydroxycyclohexylmethyl isomers: Two specific isomers of hydroxylated this compound 3-carboxyindole that are recommended as target biomarkers for confirming this compound intake.[1][2]

-

Glucuronidated conjugates: Phase II metabolites where glucuronic acid is attached to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion.

Quantitative Data

The following tables summarize the quantitative data on this compound and its primary metabolite, this compound 3-carboxyindole, from authentic human samples.

Table 1: Concentrations of this compound and this compound 3-carboxyindole in Human Serum

| Case | This compound (pg/mL) | This compound 3-carboxyindole (ng/mL) |

| Case 1 | 149 | 0.755 |

| Case 2 | 6680 | 38.0 |

Data sourced from Minakata et al., 2019.[3][4][5]

Table 2: Concentrations of this compound and this compound 3-carboxyindole in Human Urine

| Case | This compound (pg/mL) | This compound 3-carboxyindole (ng/mL) |

| Case 1 | 5.64 | 0.131 |

| Case 2 | 5.52 | 21.4 |

| Case 3 | 6.92 | 5.15 |

Data sourced from Minakata et al., 2019.[3][4][5]

Table 3: Limits of Detection (LOD) in Urine

| Compound | LOD (pg/mL) |

| This compound | 3 |

| This compound 3-carboxyindole | 30 |

Data sourced from Minakata et al., 2019.[3][4][5]

Experimental Protocols

This section details the methodologies for the key experiments used in the identification and quantification of this compound metabolites.

In Vitro Metabolism using Human Hepatocytes

This protocol is designed to simulate the hepatic metabolism of this compound in a controlled laboratory setting.

-

Incubation: Cryopreserved human hepatocytes are incubated with this compound (typically at a concentration of 10 μmol/L) for a period of up to 3 hours.[1][2]

-

Sample Preparation: Following incubation, the samples are prepared for analysis. This often involves protein precipitation to remove larger molecules.

-

Analysis: The prepared samples are analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites formed.[1][2]

Analysis of Authentic Human Samples (Serum and Urine)

This protocol outlines the procedure for extracting and quantifying this compound and its metabolites from biological fluids.

-

Sample Pre-treatment (Optional): Urine samples may be subjected to hydrolysis with β-glucuronidase to cleave glucuronide conjugates and improve the detection of Phase I metabolites.[3][5]

-

Extraction: Liquid-liquid extraction is performed to isolate the analytes (this compound and its metabolites) from the biological matrix (serum or urine).[3][5]

-

Analytical Quantification: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), such as LC-QTRAP-MS/MS, for sensitive and specific quantification of the target compounds.[3][5] High-resolution mass spectrometry (e.g., LC-Orbitrap-MS/MS) is used for the characterization of novel or unknown metabolites.[3][5]

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound.

Experimental Workflow for Metabolite Profiling

This diagram outlines the general workflow for the identification and quantification of this compound metabolites from biological samples.

This compound Signaling Pathway

This compound exerts its pharmacological effects primarily through the activation of cannabinoid receptors CB1 and CB2. The following diagram depicts the signaling cascade initiated by this compound binding to the CB1 receptor.

Signaling Pathways

This compound is a potent agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors.[6] It exhibits a particularly high affinity for the CB1 receptor, with a reported Ki value of 0.11 nM and an EC50 of 2.9 nM.[3][4] The binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][5]

Activation of the CB1 receptor by this compound leads to the stimulation of pertussis toxin-sensitive G-proteins (Gi/o).[1][5] This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][5] Downstream effects also include the modulation of ion channels, specifically a decrease in the opening of N-type Ca2+ channels and the activation of G protein-gated inward rectifier K+ (GIRK) channels.[1][5] This combination of signaling events ultimately dampens neuronal activity.

A significant pharmacological effect of this compound, mediated by its action on CB1 receptors, is the stimulation of dopamine release in the nucleus accumbens shell.[3] This effect is dose-dependent and can be blocked by a CB1 antagonist, confirming the receptor's role in this process.[3]

Conclusion